6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridin
Description
Significance of Fused Nitrogen-Bridged Heterocyclic Compounds in Modern Chemical Sciences
Fused nitrogen-bridged heterocyclic compounds, such as imidazo[1,2-a]pyridines, represent a critical class of molecules in modern chemical sciences, particularly in drug discovery. mdpi.com Nitrogen-containing heterocycles are ubiquitous in nature and are core components of a vast number of pharmaceuticals. mdpi.com It is estimated that approximately 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle.
The significance of these fused systems lies in their rigid, three-dimensional structures which provide a well-defined orientation of substituents, enabling precise interactions with biological targets like enzymes and receptors. nih.gov The presence of multiple nitrogen atoms offers sites for hydrogen bonding and coordination, which are crucial for molecular recognition processes. This structural and electronic versatility allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are key parameters in the development of effective therapeutic agents. researchgate.net
Overview of Research Trends in Imidazo[1,2-a]pyridine (B132010) Derivatives
Research into imidazo[1,2-a]pyridine derivatives has expanded dramatically, driven by their proven therapeutic value. This scaffold is the core of several commercially successful drugs, demonstrating a wide spectrum of pharmacological activities.
| Drug Name | Therapeutic Application |
| Zolpidem | Hypnotic (sedative) |
| Alpidem | Anxiolytic |
| Olprinone | Cardiotonic agent (for heart failure) |
| Saripidem | Anxiolytic |
| Zolimidine | Antiulcer agent |
Current research is focused on several key areas:
Contextualization of 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridin within the Imidazo[1,2-a]pyridine Class for Academic Inquiry
The specific compound, this compound, represents a targeted structural design within the broader class of imidazo[1,2-a]pyridines. While specific research on this exact molecule is not extensively published, its academic interest can be inferred by analyzing its distinct structural motifs and the known structure-activity relationships (SAR) of related compounds.
Synthetic Strategy: The synthesis of this compound would likely involve a multi-step process. A common route would be the initial synthesis of the 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (B376864) core. This is typically achieved through the condensation and cyclization of 5-chloro-2-aminopyridine with a 2-halo-4'-methoxyacetophenone. Subsequently, the dimethylaminomethyl group at the C3 position is introduced via an electrophilic substitution, most commonly a Mannich reaction, using formaldehyde (B43269) and dimethylamine (B145610). nih.gov The C3 position of the imidazo[1,2-a]pyridine ring is known to be highly susceptible to such electrophilic attack. mdpi.com
Structural and Functional Analysis: Each substituent on the imidazo[1,2-a]pyridine core is chosen to modulate the molecule's properties in a specific way.
| Substituent | Position | Likely Contribution to Activity/Properties |
| 6-Chloro | C6 | The presence of a halogen, such as chlorine, at the C6 position is a common feature in many biologically active imidazo[1,2-a]pyridines. It can enhance binding affinity through halogen bonding, increase lipophilicity, and influence metabolic stability. Studies on 6-substituted derivatives have shown potent activity against colon cancer cell lines. nih.gov |
| 2-(4-Methoxyphenyl) | C2 | A substituted aryl group at the C2 position is crucial for the activity of many imidazo[1,2-a]pyridine-based inhibitors. The 4-methoxyphenyl (B3050149) group is an electron-donating moiety that can influence the electronic properties of the entire heterocyclic system and participate in π-stacking or hydrophobic interactions within a biological target's binding site. Derivatives with this feature have been explored for various therapeutic applications. |
| 3-(Dimethylaminomethyl) | C3 | The dimethylaminomethyl group, often referred to as a "Mannich base," is a key feature. The basic nitrogen atom in this group can be protonated at physiological pH, which can significantly increase water solubility and allow for ionic interactions with biological targets, such as the phosphate (B84403) backbone of DNA or acidic residues in enzyme active sites. This group is frequently incorporated into drug candidates to improve their pharmacokinetic profiles. |
Given these features, this compound is a compound of significant academic interest for investigation as a potential kinase inhibitor, an anticancer agent, or a CNS-active compound. The combination of a halogen at C6, a methoxy-substituted aryl ring at C2, and a basic aminomethyl side chain at C3 creates a molecule with a rich pharmacophore that warrants further synthesis and comprehensive biological evaluation.
Structure
3D Structure
Properties
IUPAC Name |
1-[6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-20(2)11-15-17(12-4-7-14(22-3)8-5-12)19-16-9-6-13(18)10-21(15)16/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXDMFBGTUZLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 6 Cl 2 4 Meoph 3 Me2n Ch2 Imidazo 1,2 a Pyridin and Its Analogues
Classical and Established Routes to the Imidazo[1,2-a]pyridine (B132010) Corebio-conferences.orgmdpi.comnih.govresearchgate.net
Traditional methods for constructing the imidazo[1,2-a]pyridine nucleus have been foundational in organic synthesis for nearly a century. These routes are characterized by their reliability and straightforward reaction pathways.
The most classical and widely employed method for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925. bio-conferences.org This reaction involves the condensation of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bio-conferences.orgacs.org The process begins with the N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. nih.gov
Initially, these reactions were conducted at high temperatures (150-200 °C) in sealed tubes, often resulting in modest yields. bio-conferences.org However, the methodology has been refined over the years. Modern variations can be performed under milder conditions, sometimes at room temperature or slightly elevated temperatures (60°C), and can even proceed without a catalyst or solvent, enhancing the practicality and environmental friendliness of this classic transformation. bio-conferences.orgresearchgate.net
Table 1: Examples of Classical Condensation Reactions
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Yield |
|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | Sealed tube, 150-200 °C | Modest |
| Substituted 2-Aminopyridines | Substituted Phenacyl Bromides | DBU, aq. ethanol (B145695), RT | 65-94% researchgate.net |
| 2-Aminopyridines | α-Bromo/chloroketones | No catalyst, no solvent, 60 °C | Efficient bio-conferences.org |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in ethanol | - nih.gov |
Beyond the direct condensation of 2-aminopyridines with α-haloketones, other cyclization strategies have been developed. These methods often involve forming one of the rings onto a pre-existing imidazole (B134444) or pyridine structure. For instance, oxidative cyclization reactions represent a significant class of these strategies. researchgate.net These transformations can be facilitated by various catalytic systems, including those that are metal-free, using reagents like molecular iodine. researchgate.netacs.org
Another approach involves the reaction of 2-aminopyridines with compounds containing multiple bonds, such as nitroalkenes or alkynes. nih.govacs.org For example, the reaction between 2-aminopyridine and nitroolefins can proceed through a cascade mechanism involving a Michael addition followed by intramolecular cyclization to furnish the fused heterocyclic system. bio-conferences.org This pathway has been optimized using various Lewis acids, with FeCl3 proving to be a highly effective catalyst. bio-conferences.org
Modern and Sustainable Synthetic Approaches for Imidazo[1,2-a]pyridines
In recent decades, a strong emphasis has been placed on developing more efficient, atom-economical, and environmentally benign synthetic methods. This has led to the emergence of transition metal-catalyzed reactions, multi-component reactions, and the use of alternative energy sources like microwaves and ultrasound.
Transition metals, particularly copper and palladium, have proven to be powerful catalysts for the synthesis of imidazo[1,2-a]pyridines. researchgate.netresearchgate.net Copper-catalyzed reactions are especially prevalent and versatile. One common approach is the copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.orgnih.gov This domino reaction proceeds through an A³-coupling (alkyne-aldehyde-amine) followed by a 5-exo-dig cycloisomerization to construct the heterocyclic core. acs.org Various copper sources, including CuI, CuSO₄, and Cu(OTf)₂, have been successfully employed. nih.govacs.orgresearchgate.net
Palladium-catalyzed methodologies have also been developed, often involving cross-coupling reactions. For instance, a one-pot, ligand-free synthesis using Pd(OAc)₂ as a catalyst enables the three-component reaction of 2-aminopyridines, aryl halides, and terminal alkynes under microwave irradiation. organic-chemistry.org These metal-catalyzed approaches are valued for their high efficiency, broad functional group tolerance, and ability to construct highly substituted imidazo[1,2-a]pyridine derivatives. nih.govthieme-connect.com
Table 2: Overview of Transition Metal-Catalyzed Syntheses
| Catalyst System | Reactants | Key Features |
|---|---|---|
| CuI / NaHSO₄·SiO₂ | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Domino reaction in refluxing toluene (B28343) nih.govorganic-chemistry.org |
| CuSO₄ / Sodium Ascorbate | 2-Aminopyridine, Aldehyde, Alkyne | "Green" synthesis in aqueous micellar media acs.org |
| Cu(I)-bipyridine | Pyridin-2-amine, 3-Phenylpropionaldehyde | Mild conditions, room temperature nih.govthieme-connect.com |
| Pd(OAc)₂ | 2-Aminopyridine, Aryl Halide, Alkyne | Microwave-assisted, ligand-free organic-chemistry.org |
Multi-component reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. rsc.org For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example. researchgate.netmdpi.comsciforum.net This acid-catalyzed three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netmdpi.com
The GBB reaction is exceptionally versatile, allowing for a wide range of substituents to be introduced onto the imidazo[1,2-a]pyridine core by simply varying the starting components. mdpi.com This method is considered a green chemistry approach as it often proceeds under mild conditions and can be catalyzed by eco-friendly catalysts like ammonium (B1175870) chloride. mdpi.comsciforum.net
Table 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction
| Component 1 | Component 2 | Component 3 | Catalyst | Result |
|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Isocyanide | Lewis or Brønsted Acid | 3-Aminoimidazo[1,2-a]pyridine derivative researchgate.netmdpi.com |
| 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine derivative bio-conferences.org |
The application of alternative energy sources has revolutionized many organic syntheses, including that of imidazo[1,2-a]pyridines. Microwave irradiation has been shown to significantly accelerate reaction rates, often reducing reaction times from hours to minutes while improving product yields. derpharmachemica.comrsc.org Microwave-assisted syntheses have been successfully applied to classical condensation reactions, transition metal-catalyzed processes, and multi-component reactions. derpharmachemica.comnih.gov For example, the reaction of phenacyl bromide with 2-aminopyridine can be completed in as little as 30 seconds under microwave irradiation in the presence of an ionic liquid catalyst. derpharmachemica.com
Similarly, ultrasound-assisted synthesis (sonochemistry) offers another green alternative. An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system enables the synthesis of imidazo[1,2-a]pyridines in water, avoiding the need for metal catalysts and harsh conditions. organic-chemistry.org These protocols are noted for their simplicity, efficiency, and environmentally benign nature. derpharmachemica.comconnectjournals.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of Microwave |
|---|---|---|---|
| 2-Aminopyridine + Phenacyl Bromide | Hours, conventional heating | 30 seconds, 100 °C | Drastically reduced reaction time, high efficiency derpharmachemica.com |
| GBB Reaction | Hours, room temp. or heating | 15 minutes | Increased yield, shorter time mdpi.com |
| One-pot, three-component synthesis | N/A | Short reaction time | Metal-free, good yields, no harmful by-products rsc.org |
Electrochemical and Catalyst-Free Approaches
In recent years, synthetic chemistry has increasingly focused on developing environmentally benign and efficient protocols. Electrochemical and catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines align with the principles of green chemistry by minimizing waste and avoiding the use of often toxic and expensive metal catalysts.
Electrochemical Synthesis: Electrochemical methods offer a powerful alternative for constructing the imidazo[1,2-a]pyridine core. These reactions are typically initiated by the generation of reactive intermediates at an electrode surface, avoiding the need for chemical oxidants or reductants. While a direct electrochemical synthesis of the title compound is not extensively documented, the general approach often involves the oxidative cyclization of 2-aminopyridines with various partners. For instance, the electrochemical C-H functionalization of the pre-formed imidazo[1,2-a]pyridine ring is a viable strategy for introducing substituents.
Catalyst-Free Synthesis: Catalyst- and solvent-free reactions represent a highly desirable approach for organic synthesis. The condensation of 2-aminopyridines with α-haloketones is a classic and effective method for preparing imidazo[1,2-a]pyridines that can often be performed without a catalyst. scielo.brresearchgate.net This reaction proceeds by initial N-alkylation of the pyridine nitrogen of the 2-aminopyridine with the α-haloketone, followed by intramolecular cyclization and dehydration to form the fused heterocyclic system. The reaction can be promoted by thermal conditions or microwave irradiation, often providing high yields of the desired products. researchgate.net
Another significant catalyst-free approach is the three-component reaction, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), which combines a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govmdpi.com This multicomponent reaction strategy allows for the rapid assembly of complex imidazo[1,2-a]pyridine derivatives in a single step with high atom economy. Variations of this reaction can be performed under catalyst-free conditions, sometimes utilizing green solvents like water or ethanol. nih.gov
| Method | Reactants | Conditions | Advantages | Reference |
| Catalyst-Free Condensation | 2-Aminopyridines, α-Haloketones | Neat, thermal or microwave heating | High yields, simple workup, solvent-free | scielo.brresearchgate.netresearchgate.net |
| Catalyst-Free GBBR | 2-Aminopyridines, Aldehydes, Isocyanides | Often in ethanol or water, thermal | High atom economy, rapid complexity generation | nih.govmdpi.com |
| Iodine-Catalyzed Three-Component | 2-Amino-5-chloropyridine (B124133), Aromatic Aldehydes, Isocyanide | I2, Ethanol, 70 °C | Mild conditions, wide substrate scope | rsc.org |
Specific Synthetic Considerations for the 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridin Scaffold
Strategic Introduction of Substituents at the 2-, 3-, and 6-Positions
Introduction of the 6-Chloro Substituent: The chloro group at the 6-position is typically introduced by starting with a correspondingly substituted pyridine derivative. The use of 2-amino-5-chloropyridine as the starting material directly places the chlorine atom at the desired position on the final imidazo[1,2-a]pyridine ring system. chemicalbook.comnih.gov This precursor is commercially available or can be synthesized by the chlorination of 2-aminopyridine. google.comgoogle.com
Introduction of the 2-(4-Methoxyphenyl) Substituent: The 2-aryl substituent, in this case, the 4-methoxyphenyl (B3050149) group, is commonly introduced through the cyclocondensation reaction.
From α-Haloketones: A widely used method involves the reaction of 2-amino-5-chloropyridine with a 2-halo-1-(4-methoxyphenyl)ethanone (e.g., 2-bromo-4'-methoxyacetophenone). This reaction builds the imidazole ring and installs the 2-aryl group simultaneously. A catalyst- and solvent-free approach for this type of condensation has been reported, yielding 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (B378135) derivatives in good yields. scielo.br
From Three-Component Reactions: Alternatively, multicomponent reactions can be employed. For instance, an iodine-catalyzed three-component reaction of 2-amino-5-chloropyridine, 4-methoxybenzaldehyde, and an isocyanide can furnish the 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (B376864) core, although this typically introduces a substituent at the 3-position derived from the isocyanide. rsc.org A copper-catalyzed A3-coupling reaction using 5-chloro-2-aminopyridine, 4-methoxyphenylacetylene, and an amine can also be used to generate a related scaffold. acs.org
Introduction of the 3-(Dimethylaminomethyl) Substituent: The introduction of the dimethylaminomethyl group at the C3 position is typically achieved after the formation of the 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine core. The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic and susceptible to electrophilic substitution. The Mannich reaction is the most direct method for this transformation. nih.gov This reaction involves the aminomethylation of the C3 position using formaldehyde (B43269) (or its equivalent, paraformaldehyde) and dimethylamine (B145610) (or its hydrochloride salt). nih.govmdpi.com A more recent variation involves a three-component aza-Friedel–Crafts reaction, where the imidazo[1,2-a]pyridine, an aldehyde, and an amine are coupled, often catalyzed by a Lewis acid like Y(OTf)3, to yield the C3-alkylated product. mdpi.com
Optimization of Reaction Conditions for Target Compound Synthesis
Step 1: Synthesis of 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine For the condensation of 2-amino-5-chloropyridine and 2-bromo-4'-methoxyacetophenone, a catalyst- and solvent-free approach under thermal conditions (e.g., 60 °C) has proven effective. researchgate.net The optimization involves screening reaction time and temperature to maximize yield and minimize byproduct formation. While solvent-free conditions are advantageous, in some cases, a high-boiling polar aprotic solvent like DMF or DMSO can facilitate the reaction, especially if solubility is an issue. Microwave-assisted synthesis can also significantly reduce reaction times. researchgate.net
Step 2: Mannich Reaction for C3-Aminomethylation The conditions for the Mannich reaction on the 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine intermediate must be carefully controlled.
Reagents: Typically, dimethylamine hydrochloride is used with paraformaldehyde.
Solvent: A protic solvent like ethanol or isopropanol (B130326) is commonly employed.
Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid, is often required to facilitate the formation of the electrophilic Eschenmoser's salt-like intermediate.
Temperature: The reaction is often carried out at reflux to ensure completion.
The table below summarizes optimized conditions for analogous transformations found in the literature.
| Reaction Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Core Synthesis | 2-amino-5-methylpyridine, 2-bromo-4'-methoxyacetophenone | None | 60 °C | 40 min | 88% | researchgate.net |
| C3-Alkylation (Aza-Friedel-Crafts) | 2-phenylimidazo[1,2-a]pyridine, Benzaldehyde, Piperidine (B6355638) | Y(OTf)3 / Toluene | 110 °C | 12 h | 85% | mdpi.com |
| Mannich Reaction (General) | Ketone, Paraformaldehyde, Dimethylamine HCl | HCl / Ethanol | Reflux | 3 h | Varies | nih.gov |
Regioselectivity and Stereoselectivity in the Synthesis of Imidazo[1,2-a]pyridine Derivatives
Regioselectivity: Regioselectivity is a critical consideration in the synthesis of the imidazo[1,2-a]pyridine core, specifically concerning the annulation of the imidazole ring onto the pyridine moiety. The reaction of an unsymmetrically substituted 2-aminopyridine, such as 2-amino-5-chloropyridine, with an α-haloketone can theoretically lead to two different regioisomers: the 6-chloro and the 8-chloro-imidazo[1,2-a]pyridine.
However, the cyclization overwhelmingly favors the formation of the 6-chloro isomer. This regioselectivity is governed by both steric and electronic factors. The initial and rate-determining step is the nucleophilic attack of the pyridine ring nitrogen (N1) on the α-carbon of the haloketone. The endocyclic pyridine nitrogen is a stronger nucleophile than the exocyclic amino group. The subsequent intramolecular cyclization involves the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration. The presence of the chloro substituent at the 5-position of the 2-aminopyridine ring does not significantly alter this intrinsic reactivity, leading reliably to the 6-chloro-imidazo[1,2-a]pyridine product. google.com In strongly acidic media, protonation of the 2-aminopyridine occurs, which can influence reaction rates but generally preserves the regiochemical outcome. google.com
Stereoselectivity: The target compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis. If chiral substituents were present on the starting materials or introduced during the synthesis, then diastereoselectivity or enantioselectivity would become important factors to control.
Advanced Spectroscopic and Analytical Characterization of 6 Cl 2 4 Meoph 3 Me2n Ch2 Imidazo 1,2 a Pyridin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules. A full suite of one-dimensional and two-dimensional experiments is required to unambiguously assign all proton and carbon signals for 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridin.
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For the title compound, distinct signals are expected for the protons on the imidazo[1,2-a]pyridine (B132010) core, the 4-methoxyphenyl (B3050149) ring, the methylene (B1212753) linker, and the dimethylamino group. Based on data from analogous substituted imidazo[1,2-a]pyridines, the predicted chemical shifts are detailed in Table 1. tci-thaijo.orgresearchgate.net The protons of the pyridine (B92270) ring (H-5, H-7, H-8) typically appear in the aromatic region, with their specific shifts and coupling patterns influenced by the electron-withdrawing chlorine atom at the C-6 position. The H-5 proton is expected to be the most downfield of the ring system protons due to its proximity to the bridgehead nitrogen. The 4-methoxyphenyl group should present a characteristic AA'BB' system for its aromatic protons. The methylene bridge protons (-CH₂-) are anticipated to appear as a singlet, shifted downfield by the adjacent nitrogen and aromatic ring, while the six protons of the dimethylamino group (-N(CH₃)₂) should also yield a sharp singlet at a more upfield position.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted spectrum for the title compound would show 15 distinct aromatic and 4 aliphatic carbon signals, consistent with its structure. Assignments are based on established chemical shift ranges for the imidazo[1,2-a]pyridine scaffold and its substituents. tci-thaijo.orgdtic.mil The carbons of the heterocyclic core appear between approximately 110 and 150 ppm. The C-2 and C-3 carbons are significantly influenced by their substituents, while the C-6 carbon bearing the chlorine atom would also have a characteristic shift. The carbons of the 4-methoxyphenyl ring, the methoxy (B1213986) group, the methylene linker, and the dimethylamino group would all be identifiable in the spectrum as detailed in Table 2.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | ~8.1-8.3 | d |
| H-7 | ~7.2-7.4 | dd |
| H-8 | ~7.5-7.7 | d |
| H-2', H-6' (Ph) | ~7.8-8.0 | d |
| H-3', H-5' (Ph) | ~6.9-7.1 | d |
| -OCH₃ | ~3.8-3.9 | s |
| -CH₂- | ~3.6-3.8 | s |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145-148 |
| C-3 | ~118-121 |
| C-5 | ~125-127 |
| C-6 | ~118-120 |
| C-7 | ~115-117 |
| C-8 | ~112-114 |
| C-8a | ~142-144 |
| C-1' (Ph) | ~126-128 |
| C-2', C-6' (Ph) | ~129-131 |
| C-3', C-5' (Ph) | ~114-116 |
| C-4' (Ph) | ~159-161 |
| -OCH₃ | ~55-56 |
| -CH₂- | ~52-54 |
While 1D NMR provides initial assignments, 2D NMR experiments are essential to confirm the complex structure unambiguously. ipb.ptmdpi.com
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would verify the connectivity between H-7 and H-8, as well as between H-5 and H-7 on the imidazo[1,2-a]pyridine ring. It would also confirm the ortho-coupling between the H-2'/H-6' and H-3'/H-5' protons on the 4-methoxyphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for all protonated carbons (C-5, C-7, C-8, C-2'/6', C-3'/5', -CH₂-, -N(CH₃)₂, and -OCH₃) based on the already assigned proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations would include:
The methylene (-CH₂-) protons to C-3 and C-2 of the imidazo[1,2-a]pyridine core, confirming the position of the dimethylaminomethyl substituent.
The H-2'/H-6' protons of the phenyl ring to C-2 of the heterocyclic core, confirming the connectivity of the phenyl group.
The methoxy (-OCH₃) protons to C-4' of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons, which helps in confirming the conformation. For instance, NOESY could show correlations between the methylene (-CH₂-) protons and the H-2'/H-6' protons of the phenyl ring, providing insight into the rotational orientation of the substituents.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₇H₁₈ClN₃O), the exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This experimental value, obtained via techniques like ESI-TOF, would be compared to the theoretical value to confirm the molecular formula with high confidence, a standard practice for characterizing new heterocyclic compounds. mdpi.com
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the compound and to study its fragmentation behavior. The mass spectrum would show the parent ion peak corresponding to the molecule's mass. A prominent fragmentation pathway for this structure is the benzylic-type cleavage of the C3-CH₂ bond. This would result in the loss of a dimethylaminomethyl radical and the formation of a stable, resonance-delocalized cation, which would be observed as a major fragment ion in the MS/MS spectrum. mdpi.com
Table 3: Predicted Mass Spectrometry Data
| Ion | Formula | Theoretical m/z (monoisotopic) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₇H₁₉³⁵ClN₃O⁺ | 332.1211 | Protonated Molecular Ion |
| [M+H]⁺ | C₁₇H₁₉³⁷ClN₃O⁺ | 334.1182 | Isotope Peak (due to ³⁷Cl) |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. iugaza.edu.psresearchgate.net The IR spectrum provides a characteristic fingerprint for the compound. Key absorption bands expected for this compound are listed in Table 4. These include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C and C=N stretching vibrations characteristic of the fused aromatic rings, strong C-O stretching for the methoxy ether group, and a C-Cl stretching band in the fingerprint region. rsc.orgnih.govnih.gov
Table 4: Predicted Infrared (IR) Spectral Data
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 2980-2850 |
| C=C / C=N | Aromatic Ring Stretch | 1610-1450 |
| C-O (Aryl Ether) | Stretch | 1260-1240 (asymmetric), 1050-1030 (symmetric) |
| C-N (Aliphatic) | Stretch | 1250-1020 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for determining the purity of 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like substituted imidazo[1,2-a]pyridines. The purity of synthesized imidazo[1,2-a]pyridine derivatives is routinely evaluated by HPLC. researchgate.net This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
For a compound such as 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine, a reverse-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution is often utilized, starting with a higher polarity solvent mixture (e.g., water with a small percentage of an organic modifier like acetonitrile (B52724) or methanol, often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to control ionization) and gradually increasing the proportion of the organic modifier. This allows for the efficient elution of both polar and nonpolar impurities.
Detection is commonly achieved using a UV-Vis detector, as the imidazo[1,2-a]pyridine core and the phenyl substituent are chromophores that absorb UV radiation. The wavelength of detection would be set at the λmax of the compound to ensure maximum sensitivity. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For isolation purposes, the HPLC system can be scaled up to preparative HPLC, where larger quantities of the mixture are injected, and the fraction corresponding to the desired compound is collected.
Table 1: Representative HPLC Parameters for Purity Analysis of Substituted Imidazo[1,2-a]pyridines
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Components
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. While 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine itself is a relatively high molecular weight and likely non-volatile compound, GC can be invaluable for detecting and quantifying volatile impurities, starting materials, or byproducts from its synthesis. For instance, residual solvents from the reaction or purification steps can be effectively monitored using headspace GC.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and transported by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with various components, leading to their separation. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. A GC-MS method developed for a different phenylimidazo[4,5-b]pyridine derivative involved derivatization to enhance volatility and detection by negative ion chemical ionization mass spectrometry. nih.gov This highlights the adaptability of GC-MS for analyzing compounds within the broader imidazopyridine family.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical technique used to determine the elemental composition (by mass) of a compound. This data is then used to calculate the empirical formula, which can be compared to the theoretical formula to validate the compound's identity and purity. For novel imidazo[1,2-a]pyridine derivatives, elemental analysis is a standard characterization method used to confirm the structure of the synthesized compounds. researchgate.netiucr.org
The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N). For a halogenated compound like 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine, analysis for chlorine (Cl) is also essential. The experimentally determined percentages of each element are expected to be in close agreement (typically within ±0.4%) with the theoretically calculated values for the proposed molecular formula, C17H19ClN4O. For a similar compound, 2-(4'-chlorophenyl)-6-methyl-(3-N, N'- dimethyl amino methyl)-imidazo[1, 2-a]pyridine, the calculated and found elemental analysis values were reported to be in close agreement. researchgate.net
Table 2: Theoretical Elemental Composition of 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine (C17H19ClN4O)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |
| Carbon | C | 12.01 | 17 | 204.17 | 61.72 |
| Hydrogen | H | 1.01 | 19 | 19.19 | 5.82 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 10.72 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 16.95 |
| Oxygen | O | 16.00 | 1 | 16.00 | 4.84 |
| Total | 330.85 | 100.00 |
The concordance of experimental results from elemental analysis with the theoretical values provides strong evidence for the successful synthesis and purity of the target compound.
Theoretical and Computational Investigations of 6 Cl 2 4 Meoph 3 Me2n Ch2 Imidazo 1,2 a Pyridin
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods are used to determine molecular geometry, stability, and reactivity patterns based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For complex heterocyclic systems like imidazo[1,2-a]pyridine (B132010) derivatives, DFT is employed to optimize the molecular geometry, determining the most stable three-dimensional conformation by finding the minimum energy state. Studies on analogous compounds, such as the anxiolytic Alpidem, have utilized DFT methods like B3LYP and B3PW91 with the 6-311G(d,p) basis set to achieve reliable geometric optimization nih.gov.
This process provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The optimized structure is essential for further calculations and for understanding the molecule's stability and steric properties. The total energy calculated during optimization serves as a critical indicator of the molecule's thermodynamic stability.
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (ELUMO - EHOMO) are fundamental descriptors of a molecule's reactivity and kinetic stability. researchgate.net
A large HOMO-LUMO energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO may be located on either the fused ring system or the phenyl substituent, depending on the specific functional groups present. nih.gov Analysis of these orbitals provides valuable information on stability and chemical behavior. nih.gov
Table 1: Representative Quantum Chemical Parameters for Imidazo[1,2-a]pyridine Derivatives Note: The values in this table are illustrative examples based on computational studies of similar compounds and are intended to represent the typical parameters analyzed.
| Parameter | Description | Representative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO – EHOMO | 4.4 eV |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -4.0 eV |
| Global Hardness (η) | (ELUMO – EHOMO) / 2 | 2.2 eV |
| Global Electrophilicity (ω) | µ² / 2η | 3.64 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is highly effective for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic reactions. researchgate.net In an MEP map, different colors represent varying electrostatic potentials.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen and oxygen.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.
Green regions represent neutral or zero potential.
For 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridin, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the imidazo[1,2-a]pyridine core and the oxygen atom of the methoxy (B1213986) group, highlighting them as key sites for hydrogen bonding and other electrostatic interactions. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets, providing a foundation for rational drug design.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govresearchgate.net
For imidazo[1,2-a]pyridine derivatives, docking studies have been performed to evaluate their binding affinity against various biological targets. For example, a computational study on the related compound Alpidem investigated its interactions with enzymes associated with Alzheimer's disease, such as acetylcholinesterase (PDB ID: 4BDT). nih.gov The results of a docking simulation are typically expressed as a binding energy or docking score, with lower (more negative) values indicating a stronger, more favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the protein's active site.
Table 2: Illustrative Molecular Docking Results Note: This table presents a hypothetical docking scenario for this compound against a representative protein target to illustrate the type of data generated. The specific target and values are for representative purposes only.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Acetylcholinesterase (4BDT) | -9.8 | TYR337, ASP74 | Hydrogen Bond |
| TRP86, TYR124 | π-π Stacking | ||
| PHE338, TRP286 | Hydrophobic |
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.
An MD simulation typically starts with the docked pose obtained from molecular docking. Over the course of the simulation (often spanning nanoseconds), the trajectory of the complex is calculated. Key parameters are then analyzed to assess stability:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time, which is crucial for binding stability.
MD simulations are essential for validating the results of docking studies and providing a more accurate assessment of the binding affinity and the dynamic behavior of the ligand within the active site of its biological target.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for identifying the physicochemical properties of a series of compounds that correlate with their biological activity. For analogues based on the imidazo[1,2-a]pyridine scaffold, both 2D and 3D-QSAR models have been developed to guide the synthesis of more potent derivatives.
In one such study focusing on imidazo[1,2-a]pyridine derivatives as anti-tubercular agents, a statistically significant 3D-QSAR model was generated. researchgate.net The model, which used a dataset of 30 active agonists on ATP synthase, demonstrated a high correlation coefficient (R²) of 0.9688 and a cross-validation coefficient (Q²) of 0.9045, indicating strong predictive power. researchgate.net Information derived from the 3D-QSAR contour maps was subsequently used to inform the design of novel molecules. researchgate.net
Structure-activity relationship (SAR) analyses, a qualitative precursor to QSAR, have also been performed on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives with anticancer properties. researchgate.net These studies revealed that the central imidazo[1,2-a]pyridine core is an essential structural requirement for the observed anticancer activity. researchgate.net The nature of substituents, particularly at the C-2 position, significantly influences the biological activity, with variations between electron-donating and electron-withdrawing groups causing substantial differences in anticancer effects across different cell lines. researchgate.net
The table below summarizes key findings from SAR studies on imidazo[1,2-a]pyridine analogues.
| Structural Feature | Position | Influence on Activity | Research Focus |
| Imidazo[1,2-a]pyridine Core | Scaffold | Essential for activity | Anticancer researchgate.net |
| Aryl groups | C-2 | Electron-withdrawing/donating nature impacts potency | Anticancer researchgate.net |
| Various Substituents | C-3 | Functionalization at this position is a common strategy | General Synthesis researchgate.net |
| Amine group | Side Chain | Can interact with key residues like aspartic acid | PDGFR Inhibition nih.gov |
These modeling studies provide a quantitative framework for understanding how specific structural modifications to the imidazo[1,2-a]pyridine scaffold can enhance desired biological activities, thereby guiding rational drug design efforts.
Pharmacophore Modeling for Rational Design of Related Compounds
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been applied to the rational design of compounds related to the imidazo[1,2-a]pyridine scaffold.
The imidazo[1,2-a]pyridine moiety itself is considered a prominent pharmacophore or a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with a wide range of biological activities. researchgate.netelsevierpure.com Its rigid bicyclic structure provides a stable framework for orienting various functional groups in three-dimensional space to interact with biological targets.
In a practical application, novel imidazo[1,2-a]pyridine derivatives were designed as potent antitubulin agents by modifying the pharmacophore of Combretastatin A-4 (CA-4). nih.gov This strategy led to the discovery of compounds that exhibited promising antiproliferative activity by binding to the colchicine (B1669291) site of tubulin. nih.gov Molecular docking studies confirmed that the designed compounds mimicked the binding of known inhibitors, validating the pharmacophore-based design approach. nih.gov
Key features often included in pharmacophore models for imidazo[1,2-a]pyridine analogues include:
Hydrogen bond donors and acceptors.
Aromatic rings for π-π stacking interactions.
Hydrophobic features.
Positive/Negative ionizable centers.
The table below illustrates a conceptual pharmacophore model based on common features of active imidazo[1,2-a]pyridine derivatives.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |
| Aromatic Ring | 2-phenyl group (e.g., 4-MeOPh) | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Nitrogen atoms in the imidazo[1,2-a]pyridine ring | Interaction with protein backbone/side chains |
| Hydrogen Bond Donor/Acceptor | Substituents at C-3 (e.g., Me2N-CH2) | Specific interactions with target residues |
| Hydrophobic Feature | Chloro group at C-6 | Occupying hydrophobic pockets |
By defining these key features, researchers can screen virtual libraries of compounds to identify new molecules that fit the model or design novel derivatives with improved affinity and selectivity for a specific biological target.
In Silico Prediction of Molecular Properties Relevant to Research Design
In silico methods are widely used to predict the physicochemical properties of molecules, providing crucial insights for research design long before synthesis occurs. For compounds like this compound and its analogues, these predictions focus on structural features that influence fundamental properties such as solubility and permeability.
Solubility: The aqueous solubility of a compound is a critical factor in its research and development. For the imidazo[1,2-a]pyridine scaffold, solubility can be significantly influenced by its substituents. Studies on related 6-chloro-3-nitro-imidazo[1,2-a]pyridine derivatives have highlighted that certain substitution patterns can lead to poor solubility in aqueous culture media. mdpi.commdpi.com Conversely, the introduction of basic amine groups, such as the dimethylaminomethyl group at the C-3 position, is a common strategy intended to improve solubility by allowing for the formation of protonated species at physiological pH. In one series of imidazo[1,2-a]pyridines, a high pKa of a piperidine (B6355638) amine was found to facilitate good solubility. nih.gov
Permeability: Molecular properties also affect a compound's ability to cross biological membranes. Computational models often use descriptors like the logarithm of the partition coefficient (LogP), polar surface area (TPSA), and molecular weight to predict permeability. For imidazo[1,2-a]pyridine analogues, attenuating the basicity (pKa) of amine side chains has been explored as a strategy to positively influence passive permeability. nih.gov It was hypothesized that reducing the pKa could decrease the likelihood of the compound being a substrate for efflux pumps like P-glycoprotein (Pgp), thereby potentially improving cell penetration. nih.gov
The initial steps in many in silico studies involve geometry optimization of the molecular structure. acs.org This is typically achieved using methods like molecular mechanics (e.g., MM2) or semi-empirical quantum mechanics (e.g., AM1) to find the lowest energy conformation of the molecule, which is essential for accurate property prediction and docking studies. acs.org
The following table summarizes key molecular properties and the structural features that influence them for the imidazo[1,2-a]pyridine scaffold.
| Molecular Property | Influencing Structural Features | Computational Approach |
| Solubility | Presence of ionizable groups (e.g., basic amines); Aromatic/hydrophobic character of substituents | pKa prediction; Calculation of LogS |
| Permeability | Lipophilicity (LogP); Polar Surface Area (TPSA); Molecular Weight; Basicity (pKa) of side chains | Calculation of LogP, TPSA; Rule-of-Five analysis |
| Molecular Geometry | Substituent positions and types | Molecular Mechanics (MM2); Hamiltonian Approximation (AM1) |
These computational predictions allow researchers to prioritize the synthesis of analogues with a higher probability of possessing favorable research properties, optimizing the use of resources in the drug discovery process.
Structure Activity Relationship Sar and Structural Modification Studies of 6 Cl 2 4 Meoph 3 Me2n Ch2 Imidazo 1,2 a Pyridin Analogues
Influence of Substituent Variations on the Imidazo[1,2-a]pyridine (B132010) Scaffoldnih.govresearchgate.netresearchgate.netresearchgate.netrsc.org
Halogenation is a common strategy in medicinal chemistry to modulate a compound's electronic and pharmacokinetic properties. nsf.gov The introduction of a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine ring, an electron-withdrawing group, significantly influences the electron density distribution of the heterocyclic system. This alteration of electronic properties can affect the molecule's pKa, lipophilicity, and metabolic stability. nih.gov
Studies on related halogenated imidazo[1,2-a]pyridines have shown that the presence and position of halogens are critical for activity. For instance, in a series of antikinetoplastid 3-nitroimidazo[1,2-a]pyridines, a 6-chloro substituent was a key feature of active compounds. researchgate.netmdpi.com The electronic influence of the halogen can enhance binding affinity to target proteins by participating in halogen bonding or by modifying the electrostatic potential of the scaffold to favor specific molecular interactions. mdpi.com Furthermore, halogenation can block sites of metabolism, thereby improving the metabolic stability of the compound. nih.gov For example, replacing metabolically labile ring systems with more electron-deficient heterocycles, a change often mimicked by halogenation, has been shown to significantly lower clearance. nih.gov
| Substituent at 6-Position | Electronic Effect | Potential Impact on Properties | Reference Example |
|---|---|---|---|
| -H (unsubstituted) | Neutral | Baseline electronic profile | General imidazo[1,2-a]pyridine core |
| -Cl (Chloro) | Electron-withdrawing | Increases lipophilicity, potential for halogen bonding, can block metabolism | Antikinetoplastid agents researchgate.netmdpi.com |
| -CH3 (Methyl) | Electron-donating | Increases lipophilicity, can alter binding through steric effects | General synthetic derivatives nih.gov |
| -I (Iodo) | Electron-withdrawing (less than Cl), polarizable | Can form strong halogen bonds, useful synthetic handle | Synthetic intermediates nih.gov |
The substituent at the 2-position of the imidazo[1,2-a]pyridine scaffold is pivotal for directing interactions with biological targets. The 2-(4-methoxyphenyl) group in the title compound can engage in various non-covalent interactions. The phenyl ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket.
The methoxy (B1213986) group (-OCH3) is particularly significant. It is a hydrogen bond acceptor and its presence can orient the molecule within a binding site to achieve optimal interactions. The oxygen atom can form crucial hydrogen bonds, while the methyl group can contribute to hydrophobic interactions. The electronic nature of the substituents on this phenyl ring is a determining factor for biological activity. dergipark.org.tr For instance, studies on bis[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl] diselenide highlighted its excellent anticancer activity, suggesting the favorability of the 2-(4-methoxyphenyl) moiety. researchgate.net In other studies, the replacement of a phenyl group with a pyridyl or pyrimidyl substituent at this position was explored to enhance metabolic stability by decreasing the potential for oxidative metabolism. nih.gov
The 3-position of the imidazo[1,2-a]pyridine ring is a common site for modification. nih.gov The dimethylaminomethyl group [-CH2N(CH3)2] introduces a basic, ionizable center to the molecule. At physiological pH, this tertiary amine is likely to be protonated, acquiring a positive charge. This charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein, significantly enhancing binding affinity.
Systematic Exploration of Structural Modifications and their Research Implications
Systematic structural optimization is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic profiles. nih.gov For the imidazo[1,2-a]pyridine scaffold, this involves the methodical variation of substituents at different positions. Research has shown that even minor changes can lead to significant shifts in biological activity. For example, in the development of STAT3 inhibitors, systematic optimization of an imidazo[1,2-a]pyridine series was performed to improve metabolic stability, leading to a potent inhibitor of cancer cell growth and migration. nih.gov
Another strategy involves modifying the core scaffold itself to circumvent issues like metabolism by aldehyde oxidase (AO), which can rapidly metabolize the imidazo[1,2-a]pyrimidine (B1208166) moiety. researchgate.net Altering the heterocycle or blocking the reactive site are effective strategies for reducing such metabolism. researchgate.net These explorations provide valuable insights into the SAR, guiding medicinal chemists in the design of new agents with improved therapeutic potential. researchgate.net
| Position Modified | Original Group | Modified Group | Observed Outcome / Research Implication | Reference |
|---|---|---|---|---|
| Position 2 | Aryl (e.g., Phenyl) | Thiophene | Shifted kinase selectivity profile, identifying potent FLT3 inhibitors. | nih.gov |
| Position 3 | -H | -NO2 | Key pharmacophore for antileishmanial activity. | researchgate.net |
| Position 7 | -H | -Pyrazolo[1,5-a]pyridines-3-carboxamides | Generated compounds with encouraging activity against M. tuberculosis. | rsc.org |
| Pyridine (B92270) Ring | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine | Mitigated aldehyde oxidase metabolism of an androgen receptor antagonist. | nih.gov |
Fragment-Based Approaches and Scaffold Hopping Strategies in Imidazo[1,2-a]pyridine Researchresearchgate.net
Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies for discovering novel chemical entities. FBDD involves identifying small molecular fragments that bind weakly to a biological target, which are then grown or linked to produce more potent leads. Scaffold hopping aims to replace the core molecular structure (scaffold) of a known active compound with a different, often isosteric, scaffold to discover new compounds with improved properties such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. nih.govrsc.org
The imidazo[1,2-a]pyridine scaffold has been both a starting point and a result of such strategies. rsc.org For instance, researchers have used scaffold hopping to replace the imidazo[1,2-a]pyridine framework of antituberculosis agents with pyrazolo[1,5-a]pyridines, leading to new molecules targeting the same complex. rsc.org In another example, a scaffold hopping exercise based on 3D shape and electrostatic similarity led from a triazolopyridine to an imidazo[1,2-a]pyrazin-8-one scaffold, resulting in new modulators of the mGlu2 receptor with improved properties. acs.org These approaches expand the chemical space around a known pharmacophore, often leading to the discovery of compounds with distinct biological profiles and therapeutic potential. researchgate.netrsc.org
Conformational Analysis and its Relevance to Structural Research
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. A molecule's conformation is critical as it dictates how it recognizes and interacts with its biological target. For semi-flexible molecules like 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine, understanding the preferred spatial arrangement of the substituent groups is essential for rational drug design.
In related heterocyclic systems, it has been shown that the introduction of substituents can lead to flattening or puckering of the rings, which in turn affects biological activity. asianpubs.org For instance, solid-state conformational analysis of halogenated pyrans reveals deviations in torsion angles arising from repulsive forces between substituents. beilstein-journals.org A thorough conformational analysis can explain observed SAR, guide the design of conformationally restricted analogues with improved activity or selectivity, and provide a basis for accurate molecular docking studies.
Mechanistic Investigations and Molecular Target Interaction Research for 6 Cl 2 4 Meoph 3 Me2n Ch2 Imidazo 1,2 a Pyridin
Hypothesized Mechanisms of Molecular Action Based on Structural Features
In the absence of experimental data, any discussion on the mechanism of action for 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine remains purely speculative and would be based on the known activities of structurally related compounds.
In Silico Predictions of Interaction Modes
No in silico studies, such as molecular docking or virtual screening, have been published specifically for 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine. Computational studies on other imidazo[1,2-a]pyridine (B132010) derivatives have been used to predict their binding affinities and interaction modes with various protein targets. Such studies are crucial in modern drug discovery for hypothesis generation and guiding synthetic efforts.
Methodologies for Molecular Target Identification
Standard methodologies for identifying the molecular targets of a novel compound include chemical proteomics and affinity pull-down assays. However, there is no indication in the available literature that these techniques have been applied to 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine.
Enzyme Inhibition Studies and Active Site Binding Analysis
While the broader class of imidazo[1,2-a]pyridines has been shown to inhibit various enzymes, no enzyme inhibition or active site binding data has been published for 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine.
Receptor Binding Studies and Allosteric Modulation Concepts
Similarly, there are no published receptor binding studies for this specific compound. Some imidazo[1,2-a]pyridine derivatives have been identified as ligands for receptors such as the peripheral benzodiazepine (B76468) receptor and the constitutive androstane (B1237026) receptor. For instance, the well-known anxiolytic drug Alpidem, which shares the imidazo[1,2-a]pyridine core, exhibits high affinity for benzodiazepine receptors. However, it is not possible to extrapolate these findings to 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine without direct experimental evidence.
Exploration of Molecular Pathways and Cellular Interactions at a Fundamental Level
Research into the effects of 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine on molecular pathways and cellular interactions has not been reported. Such studies are essential for understanding the physiological and pharmacological effects of a compound.
Future Research Directions and Unexplored Avenues for 6 Cl 2 4 Meoph 3 Me2n Ch2 Imidazo 1,2 a Pyridin
Development of Novel and Efficient Synthetic Strategies for Complex Imidazo[1,2-a]pyridine (B132010) Derivatives
While classical methods for the synthesis of imidazo[1,2-a]pyridines are well-established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies to access complex derivatives. One promising avenue is the advancement of one-pot, multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.govacs.orgresearchgate.netmdpi.com For instance, a microwave-assisted, one-pot, three-step synthesis involving cyclization, Suzuki coupling, and palladium-catalyzed heteroarylation has been successfully employed for 2,3,6-trisubstituted imidazo[1,2-a]pyridines. nih.govacs.org Such methodologies could be adapted for the efficient synthesis of a library of analogues of 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine with diverse substitutions at various positions.
Furthermore, the exploration of eco-friendly and green synthetic approaches is a critical future direction. This includes the use of greener solvents like polyethylene (B3416737) glycol (PEG) and catalyst-free conditions. researchgate.netresearchgate.net For example, a catalyst-free Groebke multicomponent reaction in a deep eutectic solvent has been reported for the synthesis of 3-aminoimidazo[1,2-a]pyridines. researchgate.netsemanticscholar.org The development of such environmentally benign methods would be highly valuable for the sustainable production of these compounds.
Another area of focus should be the development of novel C-H functionalization techniques . Direct functionalization of the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials is a powerful tool for generating molecular diversity. mdpi.com Visible light-induced C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of various imidazo[1,2-a]pyridine derivatives. mdpi.com
| Synthetic Strategy | Key Features | Potential Advantages for Complex Imidazo[1,2-a]pyridines |
| One-Pot Multicomponent Reactions | Multiple reactions in a single vessel | High efficiency, atom economy, reduced waste, rapid access to diverse analogues. nih.govacs.orgresearchgate.netmdpi.com |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Faster optimization of reaction conditions and library synthesis. nih.govacs.orgmdpi.com |
| Green Chemistry Approaches | Use of eco-friendly solvents and catalysts | Sustainable and environmentally responsible production. researchgate.netresearchgate.net |
| C-H Functionalization | Direct modification of the core structure | Access to novel derivatives without lengthy synthetic routes. mdpi.com |
Application of Advanced Spectroscopic Techniques for Real-Time and Dynamic Studies
The photophysical properties of imidazo[1,2-a]pyridines, particularly their fluorescence, are of significant interest. ijrpr.com Future research should leverage advanced spectroscopic techniques to gain deeper insights into the real-time dynamics and excited-state processes of compounds like 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine.
Time-resolved fluorescence spectroscopy , for instance, can provide valuable information on the fluorescence lifetimes and the kinetics of excited-state reactions. This technique would be instrumental in understanding the influence of substituents and the local environment on the photophysical behavior of these molecules. nih.gov Investigating the excited-state intramolecular proton transfer (ESIPT) in suitably designed analogues could also be a fruitful area of research.
Furthermore, in-situ spectroscopic monitoring of synthetic reactions, such as using NMR or IR spectroscopy, can provide real-time information about reaction kinetics, intermediates, and byproducts. This would facilitate the optimization of reaction conditions for the synthesis of complex imidazo[1,2-a]pyridine derivatives, leading to higher yields and purity.
| Spectroscopic Technique | Information Gained | Potential Application for Imidazo[1,2-a]pyridines |
| Time-Resolved Fluorescence Spectroscopy | Fluorescence lifetimes, excited-state dynamics | Understanding photophysical properties for applications in sensors and materials. nih.gov |
| In-situ NMR/IR Spectroscopy | Reaction kinetics, intermediates, byproducts | Optimization of synthetic routes and scale-up processes. |
| Transient Absorption Spectroscopy | Characterization of transient species | Elucidation of reaction mechanisms and photochemical processes. |
Integration of Machine Learning and Artificial Intelligence in Rational Compound Design and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm shift in the rational design and optimization of novel imidazo[1,2-a]pyridine derivatives with tailored properties. By leveraging large datasets of existing compounds and their experimental properties, ML models can be trained to predict the characteristics of new, unsynthesized molecules.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be employed to build predictive models for various properties, including optical and electronic properties relevant to materials science. nih.govacs.org For example, computational screening of a virtual library of imidazo[1,2-a]pyridine derivatives could identify candidates with optimal absorption and emission wavelengths for specific applications. acs.org
Furthermore, generative AI models can be utilized to design entirely new imidazo[1,2-a]pyridine scaffolds with desired functionalities. These models, guided by predicted properties, can propose novel molecular structures that can then be synthesized and experimentally validated, accelerating the discovery of new materials.
| AI/ML Approach | Application | Potential Impact |
| QSAR/QSPR Modeling | Prediction of optical and electronic properties | Rational design of materials with tailored characteristics. nih.govacs.org |
| Virtual Screening | Identification of promising candidates from large virtual libraries | Efficient prioritization of synthetic targets. acs.org |
| Generative Models | De novo design of novel molecular structures | Discovery of innovative imidazo[1,2-a]pyridine scaffolds. |
Exploration of Structure-Property Relationships in Non-Biological Applications (e.g., Materials Science, Optical Properties)
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a promising candidate for various non-biological applications, particularly in materials science. ijrpr.comresearchgate.net A key area for future research is the systematic exploration of structure-property relationships to fine-tune the optical and electronic characteristics of these compounds.
For instance, imidazo[1,2-a]pyridine derivatives have shown potential as emitters in organic light-emitting diodes (OLEDs) . rsc.orgnih.gov Future studies could focus on modifying the substituents on the 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine scaffold to achieve targeted emission colors, improved quantum efficiencies, and enhanced device stability. The introduction of different aryl or heterocyclic groups at the 2- and 3-positions, as well as modifications at the 6-position, could significantly impact the electronic properties and, consequently, the performance of OLED devices.
The investigation of nonlinear optical (NLO) properties of imidazo[1,2-a]pyridine derivatives is another largely unexplored avenue. researchgate.netoptica.org Compounds with large NLO responses have applications in optical communications and data storage. Systematic studies correlating the molecular structure with the second- and third-order NLO properties could lead to the development of novel materials for photonic applications.
| Application Area | Key Properties to Optimize | Structural Modifications to Explore |
| Organic Light-Emitting Diodes (OLEDs) | Emission wavelength, quantum efficiency, stability | Substitution at 2-, 3-, and 6-positions with various functional groups. rsc.orgnih.gov |
| Nonlinear Optics (NLO) | Second- and third-order hyperpolarizability | Introduction of donor-acceptor systems and extended π-conjugation. researchgate.netoptica.org |
| Organic Photovoltaics (OPVs) | Absorption spectrum, charge carrier mobility | Design of donor-acceptor molecules based on the imidazo[1,2-a]pyridine core. ijrpr.com |
Development of Chemical Probes and Biosensors Incorporating the Imidazo[1,2-a]pyridine Scaffold
The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it an excellent platform for the development of chemical probes and biosensors . rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net Future research should focus on designing and synthesizing novel probes based on the 6-Cl-2-(4-MeOPh)-3-(Me2N-CH2)imidazo[1,2-a]pyridine scaffold for the selective detection of various analytes.
For example, the development of "turn-on" or ratiometric fluorescent probes for the detection of biologically relevant metal ions, anions, and reactive oxygen species is a promising area. researchgate.netpatsnap.com The dimethylaminomethyl group at the 3-position of the target compound could potentially act as a binding site for analytes, leading to a change in the fluorescence properties of the molecule upon binding. An imidazo[1,2-a]pyridine-based ratiometric fluorescent probe for pH has been developed, demonstrating the potential of this scaffold in sensing applications. patsnap.com
Furthermore, the imidazo[1,2-a]pyridine scaffold can be incorporated into more complex biosensor designs. For instance, it could be conjugated to biomolecules such as peptides or oligonucleotides to create probes for specific biological targets or to monitor enzymatic activity.
| Type of Probe/Sensor | Target Analyte | Principle of Detection |
| Fluorescent Chemosensor | Metal ions (e.g., Hg2+, Fe3+), pH | Analyte binding induces a change in fluorescence intensity or wavelength. rsc.orgresearchgate.netpatsnap.com |
| "Turn-on" Probe | Reactive oxygen species (e.g., H2O2) | Reaction with the analyte triggers a significant increase in fluorescence. mdpi.com |
| Biosensor | Enzymes, specific proteins | Biorecognition event is coupled to a change in the optical signal of the imidazo[1,2-a]pyridine fluorophore. |
Q & A
Q. Key Table: Comparison of Synthetic Methods
How is the molecular structure of this compound characterized?
Basic
Structural elucidation involves:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm for imidazo[1,2-a]pyridine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 356.12) .
- X-ray Crystallography : Resolves dihedral angles (e.g., 12–47° for 3-substituted derivatives) and packing interactions .
Q. Advanced
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···Cl contacts) to explain crystallinity .
How can reaction conditions be optimized to improve yield?
Advanced
Optimization strategies include:
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for condensation steps, while aqueous conditions reduce byproducts in hydroamination .
Catalyst Screening : Cu catalysts improve regioselectivity in three-component couplings ; AgNO₃ accelerates intramolecular cyclization .
Temperature Control : Reflux (100–120°C) for cyclization vs. mild conditions (50–60°C) for sensitive substituents .
Additives : Molecular sieves or anhydrous Na₂SO₄ absorb moisture, critical for aldehyde-mediated reactions .
What are the key considerations in designing analogs for SAR studies?
Q. Advanced
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity for nucleophilic attacks .
- 4-MeOPh at position 2 : Improves lipophilicity and π-π stacking with biological targets .
- Methodology :
Q. Table: SAR Trends in Imidazo[1,2-a]pyridines
| Substituent Position | Group | Biological Activity Trend | Reference |
|---|---|---|---|
| 2 | 4-Fluorophenyl | Increased kinase inhibition | |
| 3 | Me₂N-CH₂ | Enhanced solubility & bioavailability | |
| 6 | Cl | Improved antimicrobial activity |
How do computational methods aid in understanding biological interactions?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GABAA receptors) to assess stability of interactions .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from MeOPh) for activity .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetics (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .
How to resolve contradictions in reported biological activities of analogs?
Q. Advanced
- Data Triangulation :
- Replicate Studies : Control variables (e.g., cell line, assay type) to isolate discrepancies .
- Structural Validation : Confirm compound identity via X-ray/NMR to rule out isomer contamination .
- Meta-Analysis : Compare IC₅₀ values across studies; outliers may reflect assay sensitivity (e.g., fluorescence vs. radiometric) .
Example : Conflicting antifungal activities in analogs may arise from differences in steric bulk at position 3, affecting membrane penetration .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., POCl₃-mediated reactions) .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) to reduce costs .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 500 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
